3-Nitrophthalonitrile
Overview
Description
3-Nitrophthalonitrile is a compound with the molecular formula C8H3N3O2 . It is used as an intermediate in the manufacture of pharmaceuticals, chemicals, dyestuff, and phthalocyanine blue pigments . It is also a useful dye for biological research purposes .
Synthesis Analysis
The synthesis of 3-nitrophthalonitrile starts with the nitration in position 3 of phthalimide followed by the formation of 3-nitrophthalamide. Then dehydration by thionyl chloride in N, N-dimethylformamide leads to 3-nitrophthalonitrile . Another method involves synthesizing 3-nitrophthalonitrile from phthalic anhydride through 5 steps: nitration, dehydration, ammoiation, aminolysis, and dehydration .
Molecular Structure Analysis
The molecular structure of 3-Nitrophthalonitrile has been studied using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and X-ray single crystal diffraction . The molecular weight of 3-Nitrophthalonitrile is 173.128 Da .
Chemical Reactions Analysis
Phthalonitriles, including 3-Nitrophthalonitrile, are essential building blocks for the synthesis of phthalocyanines . They can be used as starting materials in various chemical reactions .
Physical And Chemical Properties Analysis
3-Nitrophthalonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 386.1±37.0 °C at 760 mmHg, and a flash point of 187.3±26.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Biological Dye Applications
3-Nitrophthalonitrile: is utilized as a dye in biological research due to its color properties. It can be used to stain cells or tissues, allowing scientists to visualize and track biological processes under a microscope .
Pharmaceutical Intermediates
In the pharmaceutical industry, 3-Nitrophthalonitrile serves as an intermediate in the synthesis of various drugs. Its chemical structure is pivotal in the formation of compounds that have medicinal properties .
Chemical Manufacturing
This compound is also involved in the broader chemical manufacturing sector. It acts as a building block for creating complex chemical entities required in different industrial applications .
Dyestuff Production
3-Nitrophthalonitrile: plays a significant role in the production of dyestuffs. These are important for imparting color to textiles, inks, and other materials .
Phthalocyanine Blue Pigments
One of the most prominent uses of 3-Nitrophthalonitrile is in the manufacture of phthalocyanine blue pigments . These pigments are widely used in paints, inks, and coatings due to their excellent colorfastness and stability .
Structural Analysis Research
Researchers have investigated the structural properties of 3-Nitrophthalonitrile using various spectroscopic and quantum chemical computational methods. This research aids in understanding the molecular structure and reactivity which is crucial for its applications in material science .
Catalysis
Phthalonitriles, including 3-Nitrophthalonitrile , are essential in catalysis. They are used to accelerate chemical reactions, which is vital in the production of numerous chemical products .
Sensor Technology
Due to its reactive nature, 3-Nitrophthalonitrile can be employed in the development of chemical sensors. These sensors can detect specific substances or changes in the environment, which is important for safety and monitoring purposes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of nitro phthalocyanines .
Mode of Action
It is used as a precursor in the synthesis of nitro phthalocyanines, which are known for their photodynamic therapy applications .
Biochemical Pathways
As a precursor to nitro phthalocyanines, it contributes to the formation of these compounds, which can interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound and its ultimate effectiveness in a biological system .
Result of Action
As a precursor to nitro phthalocyanines, its primary role is in the synthesis of these compounds, which can have various effects depending on their specific structure and functional groups .
properties
IUPAC Name |
3-nitrobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJZIZFCQFZDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073531 | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51762-67-5 | |
Record name | 3-Nitrophthalonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitrophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Benzenedicarbonitrile, 3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Nitrophthalonitrile in synthetic chemistry?
A1: 3-Nitrophthalonitrile serves as a key building block for creating diverse phthalocyanine derivatives. Its structure allows for the introduction of various substituents through nucleophilic aromatic substitution, enabling the fine-tuning of phthalocyanine properties. [, , ]
Q2: How is 3-Nitrophthalonitrile typically synthesized?
A2: A common synthetic route involves a multi-step process starting from phthalic anhydride. The steps include nitration, dehydration, ammonation, aminolysis, and a final dehydration to yield 3-Nitrophthalonitrile. []
Q3: What types of reactions are commonly employed with 3-Nitrophthalonitrile?
A3: Nucleophilic aromatic substitution reactions are widely used to displace the nitro group in 3-Nitrophthalonitrile with various nucleophiles, such as phenols, alcohols, and amines. This allows for the incorporation of desired substituents onto the phthalonitrile core. [, , , , ]
Q4: Can you provide an example of a specific reaction using 3-Nitrophthalonitrile?
A4: The reaction of 3-Nitrophthalonitrile with 4-pentyn-1-ol exemplifies its utility. This nucleophilic substitution yields 3-pent-4-ynyloxy phthalonitrile, which can be further utilized to synthesize non-peripherally tetra terminal alkynyl substituted phthalocyanines. []
Q5: What is the molecular formula and weight of 3-Nitrophthalonitrile?
A5: The molecular formula of 3-Nitrophthalonitrile is C8H3N3O2, and its molecular weight is 173.13 g/mol.
Q6: How is the structure of 3-Nitrophthalonitrile confirmed?
A6: Various spectroscopic techniques are employed to characterize 3-Nitrophthalonitrile and its derivatives, including:
- FT-IR Spectroscopy: Identifies functional groups, particularly the characteristic nitrile (C≡N) stretching vibration around 2230 cm-1. [, , , ]
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]
- X-ray Single Crystal Diffraction: Reveals the three-dimensional arrangement of atoms within the crystal lattice, offering precise structural parameters. [, ]
Q7: How is 3-Nitrophthalonitrile used to synthesize phthalocyanines?
A7: 3-Nitrophthalonitrile, often after derivatization via nucleophilic substitution, undergoes cyclotetramerization in the presence of a metal salt or template and a base to form metal phthalocyanine complexes. [, , , , , , , , ]
Q8: What influences the solubility of phthalocyanines derived from 3-Nitrophthalonitrile?
A8: The nature of substituents introduced during the synthesis significantly impacts the solubility of the resulting phthalocyanines. Bulky substituents or those capable of hydrogen bonding with solvents tend to enhance solubility. [, , , ]
Q9: How does the position of substituents on the phthalocyanine ring affect its properties?
A9: Both peripheral and non-peripheral substitutions are possible, each impacting properties differently. For example, non-peripheral substitution can cause a bathochromic shift in the Q-band (π-π* transition) of the phthalocyanine's UV-Vis spectrum. [, ]
Q10: How is computational chemistry employed in 3-Nitrophthalonitrile research?
A10: Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and 6-311G(d,p) basis set, are used to:
- Predict molecular geometries and vibrational frequencies. [, ]
- Calculate electronic properties such as HOMO-LUMO gaps, relevant for applications in dye-sensitized solar cells (DSSCs). []
- Examine global reactivity parameters to understand the molecule's behavior in chemical reactions. []
Q11: What are the key structure-activity relationships observed in 3-Nitrophthalonitrile derivatives?
A11: While specific SAR data is limited in the provided research, it's understood that:
- The nature and position of substituents on the phthalocyanine ring significantly influence its photophysical and electrochemical properties. [, ]
- Electron-donating or withdrawing groups on the periphery can modulate the energy levels within the phthalocyanine, affecting its absorption and emission characteristics. [, ]
Q12: What are the potential applications of 3-Nitrophthalonitrile derivatives?
A12: Phthalocyanines synthesized from 3-Nitrophthalonitrile exhibit promise in various fields:
- Dye-sensitized solar cells (DSSCs): Their electronic properties make them suitable candidates for light harvesting and electron transfer processes in DSSCs. []
- Photodynamic therapy (PDT): Their ability to generate singlet oxygen upon light irradiation makes them potential photosensitizers for cancer treatment. []
- Catalysis: Metal phthalocyanines can act as catalysts in various organic reactions due to the metal center's electronic properties. [, , ]
Q13: How stable are polymers derived from 3-Nitrophthalonitrile?
A13: Research indicates that polymers synthesized from 3-Nitrophthalonitrile derivatives can exhibit high thermal stability, making them suitable for high-temperature applications. For instance, polymers derived from 3-(2-aminophenoxy)-phthalonitrile showed excellent thermal stability even under relatively short cure times and lower temperatures compared to other phthalonitrile resins. []
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